Esmolol Isopropyl Amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Esmolol Isopropyl Amine is a chemical compound with the molecular formula C18H30N2O3. It is an impurity of esmolol, which is a cardioselective beta-adrenergic blocker used for the short-term control of ventricular rate and heart rate in various types of tachycardia, including perioperative tachycardia and hypertension .
Mechanism of Action
Target of Action
Esmolol Isopropyl Amine, commonly known as Esmolol, is a cardioselective beta-1 receptor blocker . It primarily targets the beta-1 adrenergic receptors found in the heart . These receptors play a crucial role in regulating heart rate and force of contraction .
Mode of Action
Esmolol works by competitively blocking the beta-1 adrenergic receptors in the heart . This prevents the action of two naturally occurring substances: epinephrine and norepinephrine . As a result, the force and rate of heart contractions decrease .
Biochemical Pathways
The primary biochemical pathway affected by Esmolol is the adrenergic signaling pathway. By blocking the beta-1 adrenergic receptors, Esmolol inhibits the effects of epinephrine and norepinephrine, key neurotransmitters in this pathway . This leads to a decrease in heart rate and force of contraction .
Pharmacokinetics
Esmolol is rapidly metabolized by hydrolysis of the ester linkage, chiefly by the esterases in the cytosol of red blood cells . It has a rapid onset but short duration of action . This rapid metabolism results in the formation of a free acid and methanol . The total body clearance in humans was found to be about 20 L/kg/hr, which is greater than cardiac output .
Result of Action
The primary result of Esmolol’s action is a decrease in heart rate and force of contraction . This makes it useful for the short-term control of ventricular rate and heart rate in various types of tachycardia, including perioperative tachycardia and hypertension .
Action Environment
The action of Esmolol can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and stability. Additionally, individual patient factors such as age, weight, and overall health status can also influence the drug’s action . .
Biochemical Analysis
Biochemical Properties
Esmolol Isopropyl Amine, like esmolol, is likely to interact with β-adrenergic receptors in the heart . These interactions lead to decreased force and rate of heart contractions
Cellular Effects
Esmolol, from which this compound is derived, has been shown to decrease heart rate and cardiac index . It’s plausible that this compound may have similar effects on cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Specific studies on this compound are needed to confirm these effects.
Molecular Mechanism
Esmolol works by blocking beta-adrenergic receptors in the heart, leading to decreased force and rate of heart contractions this compound, being an impurity of esmolol, might exert its effects at the molecular level in a similar way, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
In animal models with endotoxemic shock, continuous infusion of esmolol, a selective beta-1 adrenergic blocker, titrated to decrease heart rate by 20%, was well tolerated and may offset LPS-induced cardiac dysfunction by a preload positive effect . It’s plausible that this compound may have similar dosage effects in animal models, but specific studies are needed to confirm this.
Metabolic Pathways
Esmolol is metabolized predominantly in the liver and kidney Given that this compound is an impurity of esmolol, it might be involved in similar metabolic pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-studied. Given its relationship to esmolol, it might be expected to have similar transport and distribution characteristics. Esmolol is distributed rapidly, as evidenced by the respective half-lives of these phases which are 2.03 and 9.19 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of esmolol isopropyl amine involves the reaction of 3-[4-(2,3-epoxyoxypropyl) phenyl] methyl propionate with isopropyl amine and methyl alcohol. The mixture is heated and refluxed, followed by the vaporization of methyl alcohol and excess isopropyl amine to obtain free amine. Ethyl acetate is then added, heated, and hydrogen chloride gas is introduced to adjust the pH to 3. The resulting material is cooled and filtered to obtain the crude product, which is further refined using ethyl acetate .
Industrial Production Methods
The industrial production of this compound follows a similar process but is optimized for large-scale production. The method uses a single solvent, which is low in toxicity, high in safety, and cost-effective. The process involves heating and refluxing the reactants, followed by the removal of excess solvents and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Esmolol isopropyl amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Esmolol isopropyl amine has various scientific research applications, including:
Chemistry: It is used as a reference standard and impurity marker in the synthesis and analysis of esmolol.
Biology: The compound is studied for its effects on biological systems, particularly in relation to its parent compound, esmolol.
Medicine: Research focuses on its potential therapeutic effects and its role as an impurity in pharmaceutical formulations.
Industry: It is used in the quality control and validation of esmolol production processes
Comparison with Similar Compounds
Similar Compounds
Propranolol: A non-selective beta-adrenergic blocker used for various cardiovascular conditions.
Metoprolol: A selective beta-1 adrenergic blocker used for hypertension and angina.
Atenolol: Another selective beta-1 adrenergic blocker with similar uses to metoprolol.
Uniqueness
Esmolol isopropyl amine is unique due to its rapid onset and short duration of action, making it suitable for acute management of tachycardia and hypertension. Unlike other beta-blockers, it is rapidly metabolized by esterases in red blood cells, leading to a very short half-life .
Properties
CAS No. |
83356-59-6 |
---|---|
Molecular Formula |
C18H30N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C18H30N2O3/c1-13(2)19-11-16(21)12-23-17-8-5-15(6-9-17)7-10-18(22)20-14(3)4/h5-6,8-9,13-14,16,19,21H,7,10-12H2,1-4H3,(H,20,22) |
InChI Key |
BHGRYBCCHAVIRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)NC(C)C)O |
Synonyms |
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-N-(1-methylethyl)-benzenepropanamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.